Ethyl 4-(4,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperazine-1-carboxylate
Description
Molecular Formula: C₁₆H₂₂N₄O₃ Molecular Weight: 318.377 g/mol (monoisotopic mass: 318.169191) . This compound features a tetrahydroquinazolinone core substituted with two methyl groups at positions 4 and 7, coupled with a piperazine ring modified by an ethyl carboxylate group. The tetrahydroquinazolinone scaffold is known for its conformational rigidity, which enhances binding affinity in pharmacological targets, while the piperazine moiety improves solubility and bioavailability .
Properties
IUPAC Name |
ethyl 4-(4,7-dimethyl-5-oxo-7,8-dihydro-6H-quinazolin-2-yl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3/c1-4-24-17(23)21-7-5-20(6-8-21)16-18-12(3)15-13(19-16)9-11(2)10-14(15)22/h11H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHDVBVKAYIRKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC(=C3C(=N2)CC(CC3=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperazine-1-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 4,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazoline with piperazine-1-carboxylate under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as anhydrous potassium carbonate in dry acetone, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, may also be employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base and solvent.
Major Products Formed
The major products formed from these reactions include various quinazolinone and tetrahydroquinazoline derivatives, which may exhibit different biological activities and properties .
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex quinazolinone derivatives.
Biology: It has been investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound’s structural features make it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Mechanism of Action
The mechanism of action of Ethyl 4-(4,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific biological context and application .
Comparison with Similar Compounds
Tert-Butyl 4-((2-Oxoindolin-5-yl)sulfonyl)piperazine-1-carboxylate
- Molecular Formula : C₁₈H₂₄N₄O₅S
- Molecular Weight : 408.47 g/mol
- Key Differences: Replaces the tetrahydroquinazolinone core with a 2-oxoindoline sulfonyl group. Features a tert-butyl carboxylate instead of ethyl, increasing steric bulk and lipophilicity. Synthesis: Reacts 2-oxoindoline-5-sulfonyl chloride with tert-butyl piperazine-1-carboxylate in 1,4-dioxane/pyridine . Pharmacological Relevance: Acts as a precursor to Bruton’s tyrosine kinase (BTK) inhibitors, demonstrating the role of sulfonyl groups in enzyme binding .
Ethyl 4-[7-(4-Chlorophenyl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate
Tert-Butyl-(E)-4-((5-Oxo-1,2-dihydropyrrolo[1,2-a]quinazolin-3(5H)-ylidene)methyl)piperazine-1-carboxylate
- Molecular Formula : C₂₁H₂₅N₅O₃
- Molecular Weight : 395.46 g/mol
- Key Differences: Replaces the tetrahydroquinazolinone with a dihydropyrroloquinazoline core. Includes an exocyclic double bond (ylidene group), altering electronic properties. Synthesis: Generated via condensation reactions between pyrroloquinazolinone derivatives and tert-butyl piperazine . Structural Impact: The ylidene group may enhance π-π stacking in protein binding pockets .
Structural and Functional Analysis
Core Scaffold Modifications
- Impact of Core Modifications: Tetrahydroquinazolinone vs. Pyrroloquinazoline: The latter’s fused pyrrole ring increases planarity, favoring DNA intercalation . Sulfonyl vs. Chlorophenyl Groups: Sulfonyl groups improve hydrogen bonding, while chlorophenyl enhances hydrophobic interactions .
Piperazine Substitutions
- Ethyl vs. tert-Butyl Carboxylate: Ethyl groups (target compound) reduce steric hindrance, improving metabolic stability.
Crystallographic and Computational Data
Biological Activity
Ethyl 4-(4,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperazine-1-carboxylate (CAS No. 777866-89-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C17H24N4O3
- Molecular Weight : 332.4 g/mol
- Boiling Point : Approximately 529.8 °C (predicted)
- Density : 1.217 g/cm³ (predicted)
- pKa : 2.56 (predicted)
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The compound is derived from piperazine and quinazoline derivatives, which are known for their diverse pharmacological activities.
Anticancer Activity
Research has highlighted the potential anticancer activity of similar quinazoline derivatives. For instance, studies have shown that certain analogues exhibit cytotoxic effects against various cancer cell lines. Although specific data on this compound is limited, its structural similarity to known active compounds suggests it may possess similar properties.
| Study Reference | Cell Line Tested | IC50 Value (µg/mL) | Observations |
|---|---|---|---|
| CCRF-CEM | >20 | No significant activity observed | |
| Other analogues | Various | <10 | Active against multiple lines |
The proposed mechanism of action for compounds in this class often involves the inhibition of key enzymes or pathways associated with cancer cell proliferation and survival. For instance, quinazoline derivatives are known to inhibit tyrosine kinases and other signaling pathways critical for tumor growth.
Case Studies
-
Case Study on Quinazoline Derivatives :
- A study investigated a series of quinazoline derivatives and their effects on leukemia cell lines. The results indicated that modifications at specific positions could enhance biological activity significantly.
- The study concluded that further optimization could lead to more potent anticancer agents.
-
Pharmacological Evaluation :
- Another research focused on the pharmacological profiles of piperazine-based compounds. The findings suggested that ethyl esters exhibit favorable bioavailability and can penetrate biological membranes effectively.
Q & A
Basic Research Questions
Q. What are the key structural features of Ethyl 4-(4,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperazine-1-carboxylate, and how do they influence its reactivity?
- The compound combines a piperazine ring with a tetrahydroquinazoline core substituted with methyl and oxo groups. The piperazine moiety enhances solubility and hydrogen-bonding potential, while the quinazoline system contributes to planar aromaticity, enabling π-π stacking interactions with biological targets. The methyl groups at positions 4 and 7 influence steric hindrance and metabolic stability .
- Methodological Insight : Use X-ray crystallography (e.g., SHELX programs for structure refinement ) and NMR spectroscopy (1H/13C) to confirm substituent positions and hydrogen-bonding patterns.
Q. What are standard protocols for synthesizing this compound, and what are common yield-limiting steps?
- Synthesis typically involves multi-step reactions:
Condensation : Formation of the quinazoline core via cyclization of substituted anthranilic acid derivatives.
Piperazine coupling : Introduction of the piperazine-carboxylate group using ethyl chloroformate or similar reagents.
Purification : Column chromatography or recrystallization to isolate the final product (purity >95%) .
- Yield Optimization : Monitor reaction intermediates using TLC and adjust solvent polarity (e.g., DMF for cyclization) to minimize side reactions.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm proton environments and carbon backbone .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation (theoretical MW: 318.37 g/mol) .
- Infrared (IR) Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and piperazine N-H stretches (~3300 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data for this compound?
- Case Study : If molecular docking suggests strong binding to kinase X but in vitro assays show low inhibition:
Validate Assay Conditions : Ensure physiological pH, temperature, and cofactor availability (e.g., ATP/Mg²⁺ for kinases).
Re-evaluate Docking Parameters : Use explicit solvent models (e.g., MD simulations) to account for conformational flexibility .
Probe Metabolites : Use LC-MS to check for rapid metabolic degradation in assay media .
Q. What strategies optimize the compound’s selectivity for specific biological targets (e.g., kinases vs. GPCRs)?
- Structural Modifications :
- Quinazoline Core : Introduce electron-withdrawing groups (e.g., -Cl) to enhance π-stacking with kinase ATP pockets .
- Piperazine Substituents : Replace the ethyl carboxylate with bulkier groups (e.g., tert-butyl) to reduce off-target GPCR binding .
- Experimental Design : Perform competitive binding assays (SPR/ITC) against kinase and GPCR panels to quantify selectivity ratios .
Q. How do structural analogs of this compound compare in activity, and what SAR trends emerge?
- Key Analogs and Activities :
| Compound Modification | Biological Activity | SAR Insight |
|---|---|---|
| 4-Methoxy substitution | Enhanced kinase inhibition | Electron-donating groups improve ATP-pocket affinity |
| Chlorophenyl at quinazoline C7 | Anticancer activity (IC50: 8 µM) | Bulky substituents enhance DNA intercalation |
| Pyrimidine core replacement | Reduced solubility | Planar heterocycles critical for target engagement |
Q. What advanced techniques elucidate the compound’s interaction mechanisms with DNA or enzymes?
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized DNA/enzyme targets .
- Isothermal Titration Calorimetry (ITC) : Quantify binding stoichiometry and thermodynamic parameters (ΔH, ΔS) .
- Cryo-EM/X-ray Crystallography : Resolve 3D structures of compound-target complexes to identify critical binding residues .
Methodological Guidelines
- Data Contradiction Analysis : Cross-validate conflicting results using orthogonal techniques (e.g., SPR vs. ITC for binding affinity) and replicate experiments under standardized conditions.
- Synthetic Troubleshooting : If yields drop below 40%, re-examine anhydrous conditions for moisture-sensitive steps (e.g., piperazine coupling) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
